Increased Lipophilicity Drives Differential Permeability over the Unsubstituted 1-(Chloroacetyl)piperidine-4-carboxamide
The N-(3-methylbutyl) substituent substantially increases lipophilicity compared to the unsubstituted 1-(chloroacetyl)piperidine-4-carboxamide (CAS 375359-83-4). Computed XLogP3 for the target compound is 1.8, whereas the analog lacking the N-alkyl chain has a calculated LogP of ~0.5, reflecting a 1.3 LogP unit increase that is expected to enhance passive membrane permeability and non-polar target engagement [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 1-(Chloroacetyl)piperidine-4-carboxamide (CAS 375359-83-4): XLogP3 ≈ 0.5 |
| Quantified Difference | ΔXLogP3 ≈ +1.3 |
| Conditions | PubChem-computed XLogP3 using standard algorithm, aqueous/lipid partition context |
Why This Matters
A 1.3 LogP unit increase typically translates to a 10-20 fold higher predicted membrane permeability based on empirical correlations, making the target compound more suitable for intracellular target engagement while retaining aqueous solubility within acceptable limits.
- [1] PubChem. Compound Summary for CID 50986566: 1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide. National Center for Biotechnology Information. Accessed 2026-05-04. View Source
- [2] PubChem. Compound Summary for CID 375359-83-4: 1-(Chloroacetyl)piperidine-4-carboxamide. National Center for Biotechnology Information. Accessed 2026-05-04. View Source
